(1E)-1-(2-Thienyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone
Description
The compound "(1E)-1-(2-Thienyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone" is a hydrazone derivative featuring a fused thienopyrimidine core. Its structure includes a tetrahydrobenzothieno[2,3-d]pyrimidine scaffold substituted with a tert-pentyl group at position 6 and a hydrazone linkage at position 4, where the hydrazone moiety is conjugated to a 2-thienylacetyl group. The tert-pentyl substituent likely enhances lipophilicity, influencing membrane permeability and pharmacokinetics, while the thiophene and pyrimidine rings contribute to electronic delocalization and intermolecular interactions .
Properties
IUPAC Name |
6-(2-methylbutan-2-yl)-N-[(E)-1-thiophen-2-ylethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4S2/c1-5-21(3,4)14-8-9-17-15(11-14)18-19(22-12-23-20(18)27-17)25-24-13(2)16-7-6-10-26-16/h6-7,10,12,14H,5,8-9,11H2,1-4H3,(H,22,23,25)/b24-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTJZNMZJOLCJL-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=C(C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C(\C)/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1E)-1-(2-Thienyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4-YL)hydrazone is a hydrazone derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Antimicrobial Properties
Research has shown that compounds containing the thienyl group exhibit significant antimicrobial properties. For instance, studies have demonstrated broad-spectrum antibacterial and antifungal activities associated with thienyl derivatives.
- Antibacterial Activity : A study indicated that thienyl derivatives displayed effective inhibition against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.06 µg/mL to 8 µg/mL depending on the specific structure and substituents present in the compound .
- Antifungal Activity : The same derivatives also showed promising antifungal activity against pathogens like Candida albicans and Aspergillus flavus, with MIC values reported as low as 1 µg/mL for some derivatives .
The mechanism by which thienyl hydrazones exert their antimicrobial effects is not fully elucidated but is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. The presence of the thiophene ring is thought to enhance membrane permeability, allowing for increased uptake of the compound into microbial cells.
Study 1: Antimicrobial Efficacy
In a comparative study evaluating various thienyl derivatives, it was found that the compound 9a exhibited marked broad-spectrum antibacterial activity with an inhibition zone greater than 15 mm against several tested microorganisms. This suggests a potential for development into a therapeutic agent against multi-drug resistant strains .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at the hydrazone moiety significantly influenced biological activity. For example, introducing bulky groups at specific positions enhanced antibacterial potency while retaining low toxicity profiles in mammalian cells .
Data Tables
| Compound | Structure | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 9a | Structure | 0.06 | Antibacterial |
| 4d | Structure | 8 | Antifungal |
| 5e | Structure | 2 | Antifungal |
Scientific Research Applications
Synthesis and Derivatives
The synthesis of this compound involves the reaction of 1-(2-thienyl)ethanone with hydrazine derivatives. The resulting hydrazone has shown significant biological activity, leading to its exploration in drug development.
Anticancer Activity
Studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit anticancer properties. For instance, compounds similar to the hydrazone have been tested for their ability to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that a related compound significantly reduced the viability of breast cancer cells in vitro, suggesting that the thienyl moiety may enhance bioactivity due to its electron-withdrawing properties .
Antimicrobial Properties
Research has shown that thienyl derivatives possess antimicrobial activity against a range of pathogens. A case study highlighted that a synthesized thienyl hydrazone exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Neuroprotective Effects
Preliminary research suggests that compounds related to (1E)-1-(2-Thienyl)ethanone may have neuroprotective properties. In animal models of neurodegenerative diseases, these compounds were observed to reduce oxidative stress and inflammation, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Synthetic Applications
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in creating various derivatives with tailored biological activities. For example, it has been employed in the synthesis of novel melatonin receptor agonists with potential applications in sleep disorders .
Chemical Reactions Analysis
Hydrazone Group Reactivity
The hydrazone (-NH-N=C-) moiety is the most reactive site, enabling the following transformations:
| Reaction Type | Conditions | Products | Mechanism |
|---|---|---|---|
| Hydrolysis | Acidic or basic aqueous media | 2-Thienyl ketone + 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine | Cleavage of the C=N bond via protonation or nucleophilic attack. |
| Oxidation | Oxidizing agents (e.g., H₂O₂, KMnO₄) | Diazene intermediates or N-oxides | Radical-mediated oxidation of the -NH-N=C- group. |
| Nucleophilic Substitution | Alkyl halides or acylating agents | N-alkylated or N-acylated derivatives | Attack at the hydrazone’s nitrogen atoms by electrophiles. |
| Cycloaddition | Thermal or catalytic conditions | Triazoles or other heterocycles | [3+2] cycloaddition with alkenes/alkynes. |
2-Thienyl Ketone Reactivity
The acetyl-thiophene group contributes π-electron density from the thiophene ring, facilitating:
Benzothieno[2,3-d]Pyrimidine Reactivity
The fused heterocyclic system undergoes site-selective reactions:
| Reaction Type | Conditions | Products | Mechanism |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Amines or alkoxides | 4-Amino/alkoxy-pyrimidine analogs | Displacement of the hydrazone group at the 4-position. |
| Oxidation of Sulfur | mCPBA or H₂O₂ | Sulfoxide or sulfone derivatives | Oxidation of the thiophene sulfur atom. |
| Ring Functionalization | Cross-coupling catalysts (Pd) | Arylated/alkylated derivatives | Suzuki or Heck reactions at halogenated positions. |
Biological Interactions
Though direct pharmacological data for this compound is limited, its structural analogs exhibit:
-
Enzyme inhibition (e.g., kinase or protease targets) via hydrazone-metal coordination.
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DNA intercalation through planar benzothieno-pyrimidine systems.
Key Reaction Data Table
| Functional Group | Reaction | Yield* | Selectivity | Key Reference |
|---|---|---|---|---|
| Hydrazone | Hydrolysis | ~75% (pH 2) | C=N cleavage | |
| 2-Thienyl ketone | Bromination | 60% (Br₂/Fe) | α-position | |
| Pyrimidine | Suzuki coupling | 82% (Pd(PPh₃)₄) | C-2 position |
*Yields inferred from analogous reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a class of heterocyclic hydrazones. Key structural analogs include:
4-[(2E)-2-(2-Pyridinylmethylene)hydrazino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (): Structural Difference: Replaces the 2-thienyl group with a pyridine ring.
Bis-pyrimidine and Bis-pyrazole Derivatives (): Structural Difference: Contain dual heterocyclic systems (e.g., pyrimidine-pyrazole hybrids). Impact: Increased aromaticity and rigidity may reduce conformational flexibility, affecting binding to biological targets. The single thienopyrimidine core in the target compound may offer better steric adaptability .
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): Structural Difference: Features a triazole-thione backbone with chlorophenyl substituents. Impact: The thione group and chlorine atoms enhance electrophilicity and intermolecular interactions (e.g., halogen bonding), which are absent in the target compound. This may influence cytotoxicity profiles .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Analytical Behavior
- Chromatographic Retention : Bulky substituents (e.g., tert-pentyl) increase retention time in reverse-phase chromatography compared to less lipophilic analogs. Intramolecular hydrogen bonding in the hydrazone group may further influence elution profiles .
Q & A
Q. What are the standard synthetic protocols for preparing hydrazone derivatives of this compound?
Methodological Answer: Hydrazone formation typically involves refluxing the ketone precursor (e.g., 1-(2-thienyl)ethanone) with hydrazine hydrate in glacial acetic acid. For example, a mixture of the ketone and hydrazine hydrate (equimolar ratio) is heated under reflux for 4–12 hours, followed by filtration and recrystallization from ethanol or acetic acid/water mixtures to isolate the product . Optimization of reaction time and solvent polarity is critical for yields, especially when steric hindrance is present (e.g., tert-pentyl groups).
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this hydrazone?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential. For instance, ¹H NMR in DMSO-d₆ can confirm hydrazone proton signals (δ ~8.5–9.5 ppm for NH groups) and aromatic/heterocyclic protons (δ ~6.5–8.5 ppm). LC-MS (e.g., m/z 361.0 [M+H]⁺ for related analogs) provides molecular weight validation. Purity is assessed via melting point consistency and chromatographic methods .
Advanced Research Questions
Q. How do electronic substituent effects influence the reactivity of aromatic ketones in hydrazone synthesis?
Methodological Answer: Substituents on the aromatic ring significantly impact reaction efficiency. Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity of the carbonyl, accelerating hydrazone formation (yields >99%). Conversely, electron-donating groups (e.g., -OCH₃, -OH) in the para-position inhibit reactivity due to reduced carbonyl electrophilicity, as observed in substrates like 1-(4-methoxyphenyl)ethanone (yield <10%). Steric hindrance (e.g., 3-chloro-1-phenylpropan-1-one) further reduces yields .
Q. What strategies resolve steric challenges during hydrazone formation with bulky substituents like tert-pentyl?
Methodological Answer: For sterically hindered substrates, prolonged reaction times (12–24 hours), elevated temperatures, or high-boiling solvents (e.g., dioxane, DMF) improve conversion. Pre-activation of the carbonyl group via Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis may also enhance reactivity. Post-synthetic purification via column chromatography or gradient recrystallization is recommended to isolate pure products .
Q. How can X-ray crystallography elucidate molecular packing and non-covalent interactions in this compound?
Methodological Answer: Single-crystal X-ray diffraction reveals hydrogen-bonding networks (e.g., N–H···O, N–H···S) and π-π stacking in the solid state. For example, in related hydrazones, hydrogen bonds between NH groups and adjacent heteroatoms (e.g., pyrimidine S or O) stabilize supramolecular assemblies. Crystallization conditions (e.g., slow evaporation in ethanol/water) must be optimized to obtain diffraction-quality crystals .
Q. What analytical approaches validate the E-configuration of the hydrazone double bond?
Methodological Answer: The E-configuration is confirmed via NOESY NMR (absence of cross-peaks between the hydrazone NH and thienyl protons) and comparative analysis of coupling constants in ¹H NMR. Computational methods (e.g., DFT geometry optimization) can supplement experimental data to rule out Z-isomer formation .
Data Contradiction and Resolution
Q. Discrepancies in reported yields for hydrazone derivatives: How to address them?
Methodological Answer: Yield variations often arise from substituent electronic/steric effects or purification protocols. For example, electron-deficient ketones consistently show >99% yields, while bulky analogs (e.g., 3-chloro-1-phenylpropan-1-one) require modified conditions. Systematic screening of solvents (e.g., THF vs. acetic acid), stoichiometry, and catalytic additives (e.g., molecular sieves) is advised to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
